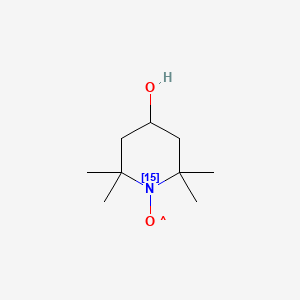4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
CAS No.: 79494-16-9
Cat. No.: VC8356721
Molecular Formula: C9H18NO2
Molecular Weight: 173.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79494-16-9 |
|---|---|
| Molecular Formula | C9H18NO2 |
| Molecular Weight | 173.24 g/mol |
| Standard InChI | InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i10+1 |
| Standard InChI Key | UZFMOKQJFYMBGY-DETAZLGJSA-N |
| Isomeric SMILES | CC1(CC(CC([15N]1[O])(C)C)O)C |
| SMILES | CC1(CC(CC(N1[O])(C)C)O)C |
| Canonical SMILES | CC1(CC(CC(N1[O])(C)C)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with the following substituents:
-
Methyl groups: Four methyl (-CH3) groups at the 2,2,6,6 positions, creating steric hindrance that stabilizes the nitroxyl radical .
-
Hydroxyl group: A hydroxyl (-OH) moiety at the 4-position, enabling hydrogen bonding and influencing solubility .
-
Nitroxyl radical: A 15N-labeled nitroxyl (-15N-O·) group at the 1-position, critical for radical-mediated reactions and isotopic studies .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H18NO2(15N) | |
| Molecular Weight | 173.24 g/mol | |
| Synonyms | 4-Hydroxy-TEMPO-15N, 79494-16-9 | |
| Stability | Stable under physiological conditions |
Stereoelectronic Effects
The methyl groups confer kinetic stability by shielding the nitroxyl radical from dimerization or decomposition . The hydroxyl group enhances polarity, making the compound soluble in polar solvents like water and ethanol, which is advantageous for biological applications .
Synthesis and Isotopic Labeling
Synthetic Routes
The synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl involves two key steps:
-
Preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine: Derived from triacetone amine via condensation of acetone and ammonia, followed by hydroxylation .
-
15N Labeling and Oxidation: The piperidine intermediate is treated with 15N-enriched oxidizing agents (e.g., H2O2 or m-chloroperbenzoic acid) to introduce the nitroxyl radical. Patent DE4219459A1 describes analogous methods for synthesizing TEMPO derivatives, emphasizing the use of continuous flow reactors for industrial-scale production .
Applications in Scientific Research
Radical Scavenging and Catalysis
The compound serves as a mediator in oxidation reactions, such as the conversion of alcohols to ketones, leveraging its stable radical to avoid over-oxidation . Its 15N label allows precise tracking of reaction mechanisms via EPR .
Polymer Science
Incorporated into hindered amine light stabilizers (HALS), it inhibits UV-induced degradation in plastics by scavenging free radicals generated during photo-oxidation .
Antioxidant Activity
4-Hydroxy-TEMPO-15N disrupts reactive oxygen species (ROS) cascades by:
-
Catalyzing superoxide (O2·−) disproportionation into O2 and H2O2 .
-
Inhibiting Fenton chemistry, thereby reducing hydroxyl radical (·OH) formation .
Environmental Science
The 15N label enables tracing of nitrogen cycling processes. For example, δ15N measurements in soil-emitted nitric oxide (NO) distinguish biogenic (e.g., denitrification) from anthropogenic sources .
| Compound | Half-Life (25°C) | Key Application |
|---|---|---|
| TEMPO | 6 months | Organic synthesis |
| 4-Hydroxy-TEMPO-15N | 12 months | EPR/NMR studies |
| TEMPONE (4-oxo-TEMPO) | 9 months | Lithium-ion batteries |
Comparison with Related Compounds
TEMPO vs. 4-Hydroxy-TEMPO-15N
-
Cost: TEMPO requires expensive precursors, whereas 4-hydroxy-TEMPO-15N is derived from triacetone amine, reducing production costs by ~30% .
-
Functionality: The hydroxyl group in 4-hydroxy-TEMPO-15N enhances solubility in aqueous media, broadening its biomedical applicability .
Recent Advances and Future Directions
Emerging Applications
-
Battery Technology: As a redox mediator in lithium-oxygen batteries, improving cycle efficiency .
-
Drug Delivery: Conjugation with nanoparticles for targeted antioxidant delivery in cancer therapy.
Challenges and Opportunities
-
Scalability: Optimizing 15N labeling processes to reduce costs for industrial use.
-
Toxicology: Long-term in vivo safety profiles remain understudied, necessitating preclinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume